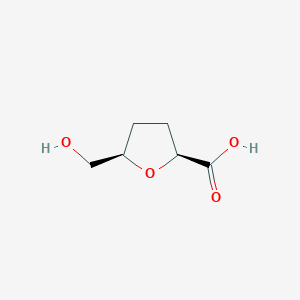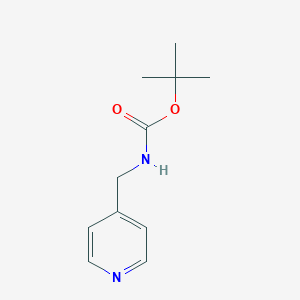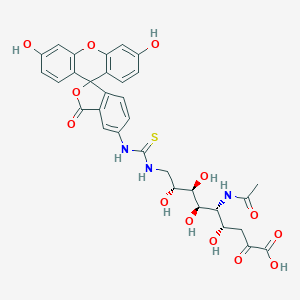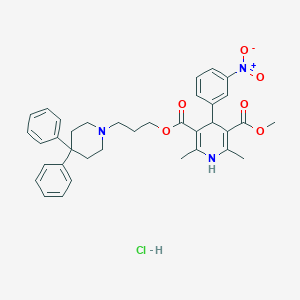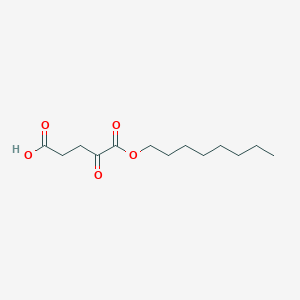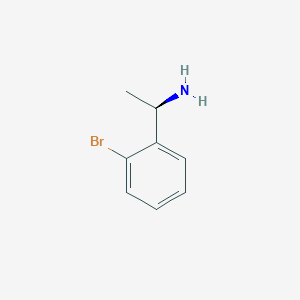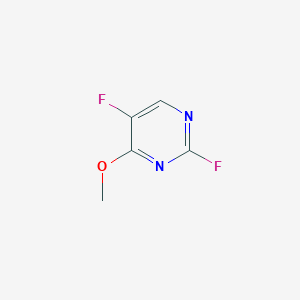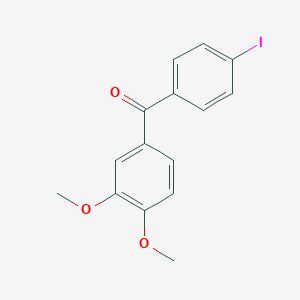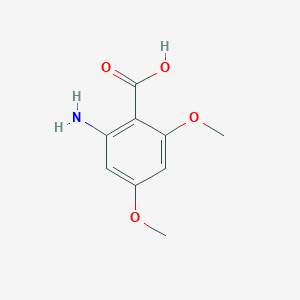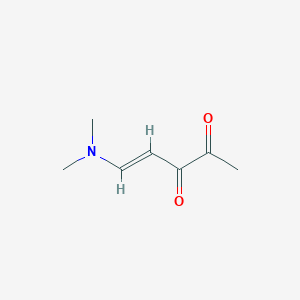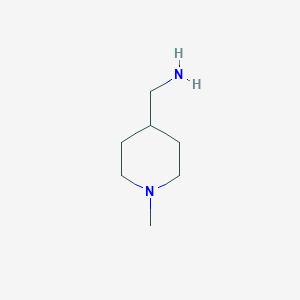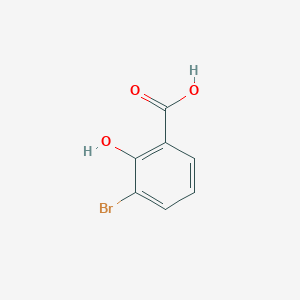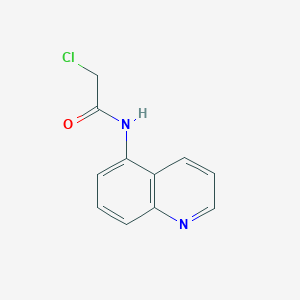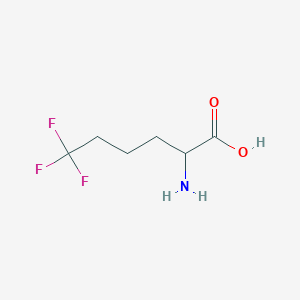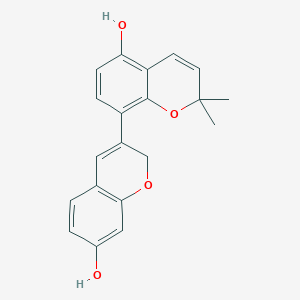
Glabrene
Overview
Description
Synthesis Analysis
Synthesis of complex organic compounds often involves strategic molecular assembly from smaller units. A concept known as reticular synthesis, which uses secondary building units to direct the assembly of ordered frameworks, represents a foundational approach in creating materials with predetermined structures, compositions, and properties (Yaghi et al., 2003). This methodology could be relevant for synthesizing glabrene by directing the assembly of its molecular structure through specific bonding patterns.
Molecular Structure Analysis
The molecular structure of compounds closely relates to their function and properties. For instance, the crystal structure analysis of molecular compounds with toluene demonstrates how molecular packing can influence the physical and chemical properties of a substance (Chatani et al., 1993). Understanding glabrene's molecular structure through similar analyses could elucidate its interaction potential and stability characteristics.
Chemical Reactions and Properties
The stereochemistry of molecules like glabrescol, which may share structural similarities with glabrene, highlights the importance of molecular configuration in determining chemical reactivity and interaction with other molecules (Bellenie & Goodman, 2001). Analyzing glabrene's chemical reactions and properties requires a detailed understanding of its stereochemistry and how it influences reactivity.
Physical Properties Analysis
The study of related compounds, such as graphene nanosheets, provides insights into how the physical form of a substance can impact its applications, particularly in nanotechnology and materials science (Guo & Dong, 2011). Analyzing glabrene's physical properties, such as solubility, stability, and form, would be crucial for its potential applications in various scientific fields.
Chemical Properties Analysis
The synthesis and properties of composites, like polystyrene/graphite nanocomposites, reveal the significance of chemical composition and structure in determining material characteristics (Xiao et al., 2002). A comprehensive analysis of glabrene's chemical properties, including its reactivity with other substances and stability under different conditions, would provide valuable information for its scientific and practical applications.
Scientific Research Applications
Osteoporosis Prevention : Glabrene can prevent osteoporosis in ovariectomized rats by activating the Wnt/β-catenin signaling pathway and enhancing bone mineral density (Liu, Deng, Liang, & Li, 2020).
Skin-Lightening Agent : Glabrene and isoliquiritigenin in licorice extract inhibit tyrosinase-dependent melanin biosynthesis, suggesting potential as skin-lightening agents (Nerya, Vaya, Musa, Izrael, Ben-arie, & Tamir, 2003).
Modulating Bone Disorders : Glabridin and glabrene stimulate creatine kinase activity, with glabrene being more effective in post-menopausal cells, indicating its potential in modulating bone disorders in post-menopausal women (Somjen, Katzburg, Vaya, Kaye, Hendel, Posner, & Tamir, 2004).
Cancer Therapy : Glabrene is a competitive Her2 inhibitor like lapatinib, used in cancer therapy (Katari, Gundla, Reddy, Vanam, Talatam, Motohashi, & Gollapudi, 2022).
Cardiovascular Disease Prevention : Glabrene shows estrogen-like activities and may be used for the modulation of vascular injury and atherogenesis in post-menopausal women (Somjen, Knoll, Vaya, Stern, & Tamir, 2004).
Estrogen Receptor Agonism : Glabrene exerts varying degrees of estrogen receptor agonism in different tissues, including breast tumor cells (Tamir, Eizenberg, Somjen, Izrael, & Vaya, 2001).
Chemical Structure Research : The structure of glabrene was revised, and new pyrano-2-arylbenzofurans were isolated from Glycyrrhiza glabra (Fukai, Sheng, Horikoshi, & Nomura, 1996).
Safety And Hazards
Future Directions
properties
IUPAC Name |
8-(7-hydroxy-2H-chromen-3-yl)-2,2-dimethylchromen-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O4/c1-20(2)8-7-16-17(22)6-5-15(19(16)24-20)13-9-12-3-4-14(21)10-18(12)23-11-13/h3-10,21-22H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGGYSPUAKQMTNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(C=CC(=C2O1)C3=CC4=C(C=C(C=C4)O)OC3)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90208715 | |
| Record name | 2',2'-Dimethyl-2H,2'H-(3,8')bi(1-benzopyranyl)-7,5'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90208715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Glabrene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029530 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Glabrene | |
CAS RN |
60008-03-9 | |
| Record name | Glabrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60008-03-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glabrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060008039 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2',2'-Dimethyl-2H,2'H-(3,8')bi(1-benzopyranyl)-7,5'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90208715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GLABRENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C6Y321Q75O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Glabrene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029530 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
200 - 203 °C | |
| Record name | Glabrene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029530 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



